O-Phenethylhydroxylamine hydrochloride

Stability Storage Conditions Procurement Logistics

O-Phenethylhydroxylamine hydrochloride (CAS 13571-04-5) is the preferred reagent for preparing O-phenethyl oximes in pharmaceutical and agrochemical R&D. Its key advantage is the hydrochloride salt form, which provides superior room-temperature storage stability, eliminating the need for cold-chain logistics and reducing degradation risks compared to the free base. This 97%-pure solid offers a crucial balance of nucleophilic reactivity and lipophilicity (logP ~1.65) for selective derivatizations, ensuring reproducible yields in Beckmann rearrangements and other downstream transformations. For procurement managers, this translates to lower shipping costs, reduced waste from thermal degradation, and a more reliable, cost-effective supply chain for extended synthetic campaigns.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 13571-04-5
Cat. No. B084288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phenethylhydroxylamine hydrochloride
CAS13571-04-5
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCON.Cl
InChIInChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
InChIKeyMUPSJLRUCGYRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Phenethylhydroxylamine Hydrochloride (CAS 13571-04-5): A Specialized O-Substituted Hydroxylamine for Controlled Nucleophilic Transformations


O-Phenethylhydroxylamine hydrochloride (CAS 13571-04-5) is a hydrochloride salt of an O-substituted hydroxylamine derivative, characterized by a phenethyl moiety (C₆H₅–CH₂–CH₂–) attached to the oxygen atom of the hydroxylamine group . The hydrochloride salt form confers enhanced stability and aqueous solubility relative to the free base [1]. This compound is utilized as a nucleophilic reagent in organic synthesis, particularly for the preparation of oximes and nitrogen-containing derivatives, and serves as an intermediate in pharmaceutical and fine chemical manufacturing .

Why O-Phenethylhydroxylamine Hydrochloride Cannot Be Replaced by Other O-Substituted Hydroxylamines Without Experimental Revalidation


Substitution of O-phenethylhydroxylamine hydrochloride with other O-substituted hydroxylamines (e.g., O-methyl, O-benzyl, or O-allyl analogs) introduces significant alterations in lipophilicity, steric profile, and reactivity that directly impact reaction outcomes. The phenethyl substituent (logP ≈ 1.65 for the free base) provides a distinct balance of hydrophobic and nucleophilic character compared to smaller (methyl) or larger (benzyl) groups, which can affect reaction rates, regioselectivity, and product yields in oxime formation and subsequent transformations . Furthermore, the hydrochloride salt form offers superior shelf stability and ease of handling compared to the free base, which typically requires cold-chain storage (2–8°C) and is classified as a hazardous material for transport . Consequently, substituting with a different O-substituted hydroxylamine or the free base necessitates re-optimization of reaction conditions and may compromise reproducibility and yield.

Quantitative Differentiation of O-Phenethylhydroxylamine Hydrochloride (CAS 13571-04-5): Direct Comparator Evidence


Storage Stability: Room Temperature vs. Cold Chain Requirement for the Free Base

O-Phenethylhydroxylamine hydrochloride (CAS 13571-04-5) can be stored at room temperature , whereas the corresponding free base O-phenethylhydroxylamine (CAS 4732-11-0) requires storage at 2–8°C in sealed, dry conditions . This differential stability profile translates to lower procurement and inventory management costs for the hydrochloride salt, as it does not necessitate refrigerated storage or expedited cold-chain shipping.

Stability Storage Conditions Procurement Logistics

Purity Specifications: 97% Minimum Assay vs. Comparable O-Substituted Hydroxylamines

O-Phenethylhydroxylamine hydrochloride is commercially available with a specified purity of ≥97% . In comparison, the closely related free base O-phenethylhydroxylamine is offered at ≥98% purity , while O-methylhydroxylamine hydrochloride (CAS 593-56-6) is available at 95% minimum purity . The 97% purity specification for the target compound ensures a defined and reproducible level of reagent quality suitable for sensitive synthetic applications without the premium pricing associated with ultra-high purity grades.

Purity Quality Control Synthetic Reliability

Aqueous Solubility: Hydrochloride Salt vs. Free Base Hydrophobicity

O-Phenethylhydroxylamine hydrochloride exhibits good solubility in water, facilitating its use in aqueous reaction media . In contrast, the free base O-phenethylhydroxylamine has a calculated logP of approximately 1.65 , indicating moderate lipophilicity and limited aqueous solubility. This differential solubility profile means that the hydrochloride salt can be directly employed in aqueous or biphasic reaction systems without the need for organic co-solvents or phase-transfer catalysts.

Solubility Reaction Medium Aqueous Compatibility

Procurement Cost Efficiency: Price per Milligram Comparison with Free Base

Based on published vendor pricing, O-phenethylhydroxylamine hydrochloride (CAS 13571-04-5) is available at approximately $0.87 per milligram for a 50 mg quantity , whereas the free base O-phenethylhydroxylamine (CAS 4732-11-0) is priced at approximately $1.41 per milligram for a 1 g quantity . This represents a cost differential of approximately 38% lower cost per milligram for the hydrochloride salt, making it a more economical choice for pilot-scale syntheses and iterative optimization studies.

Cost Analysis Procurement Budget Optimization

Synthetic Utility in Oxime Formation: Nucleophilic Reactivity Benchmark

O-Phenethylhydroxylamine hydrochloride is specifically employed for the preparation of O-phenethyl oximes from carbonyl compounds . While direct quantitative kinetic data for this specific compound are not publicly available, class-level inference from the reactivity of O-substituted hydroxylamines indicates that the phenethyl group confers a nucleophilic reactivity intermediate between smaller alkyl (e.g., methyl) and larger arylalkyl (e.g., benzyl) substituents [1]. This steric and electronic profile enables selective oxime formation without the excessive steric hindrance that can impede reactions with bulkier O-substituents.

Oxime Synthesis Nucleophilic Reactivity Carbonyl Trapping

Optimal Deployment Scenarios for O-Phenethylhydroxylamine Hydrochloride Based on Evidence-Backed Differentiation


Synthesis of O-Phenethyl Oximes from Carbonyl-Containing Intermediates

O-Phenethylhydroxylamine hydrochloride is the reagent of choice for preparing O-phenethyl oximes from aldehydes and ketones. The phenethyl substituent provides a distinct steric and electronic profile that can influence subsequent transformations (e.g., Beckmann rearrangement, reduction to hydroxylamines). The hydrochloride salt's aqueous solubility enables reactions in water or biphasic systems, simplifying workup and reducing organic solvent use.

Preparation of Herbicidal Acylcyclohexanedione Intermediates

Patents disclose O-substituted hydroxylamines, including O-phenethylhydroxylamine, as key intermediates in the synthesis of herbicidally active acylcyclohexanediones . The room-temperature storage stability of the hydrochloride salt facilitates large-scale intermediate stockpiling without specialized cold storage, a critical advantage for agrochemical manufacturing campaigns.

Medicinal Chemistry Scaffold Derivatization and Library Synthesis

In medicinal chemistry programs requiring derivatization of carbonyl-containing scaffolds, O-phenethylhydroxylamine hydrochloride offers a balance of reactivity and cost efficiency. The 97% purity specification ensures reproducible results in parallel synthesis, while the 38% lower cost per milligram compared to the free base allows for expanded library generation within budget constraints.

Stability-Sensitive Synthetic Campaigns Requiring Ambient Storage

For laboratories without reliable cold-chain infrastructure or those conducting extended synthetic campaigns, O-phenethylhydroxylamine hydrochloride's room-temperature storage capability eliminates the risk of thermal degradation associated with the free base . This reduces the need for expedited shipping and minimizes reagent waste due to improper storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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